N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide
Description
N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a benzothiazole-derived compound featuring a cyclopropanecarboxamide core, a 6-methoxy-substituted benzothiazole ring, and a furan-2-ylmethyl group. Benzothiazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and bioactivity. This compound’s unique combination of a cyclopropane ring (imparting conformational rigidity) and methoxy-furan substituents may enhance binding specificity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-12-6-7-14-15(9-12)23-17(18-14)19(16(20)11-4-5-11)10-13-3-2-8-22-13/h2-3,6-9,11H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFPFBWLPLDLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Oxidative Coupling
In a typical procedure, 4-methoxy-2-aminothiophenol (1.86 mmol) reacts with an aldehyde (1.69 mmol) in the presence of CuCl₂ (0.3 equiv) and TBHP (1.4 equiv) at 80°C for 24.5 hours under nitrogen. This yields 6-methoxybenzo[d]thiazole in 51% yield after column chromatography. The mechanism involves a radical-mediated cyclization, where TBHP acts as an oxidant to facilitate C–S bond formation.
| Reactant | Catalyst | Oxidant | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Methoxy-2-aminothiophenol | CuCl₂ | TBHP | 80°C | 24.5 h | 51% |
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ palladium catalysts for Suzuki-Miyaura couplings. For instance, 6-methoxybenzo[d]thiazole derivatives are synthesized via coupling between 6-methoxybenzothiazole and aryl halides using Pd(PtBu₃)₂ and Cs₂CO₃ in DMF at 150°C. However, this method yields only 7.6%, likely due to steric hindrance from the methoxy group.
Functionalization of the Benzothiazole Amine
The 2-amino group on the benzothiazole is alkylated with a furan-2-ylmethyl group to form the secondary amine precursor.
Reductive Amination
A two-step reductive amination strategy is effective:
- Furan-2-carbaldehyde (1.2 equiv) reacts with 6-methoxybenzo[d]thiazol-2-amine in methanol under reflux, forming an imine intermediate.
- Sodium cyanoborohydride (1.5 equiv) reduces the imine to the secondary amine at room temperature, yielding N-(furan-2-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine in 68% yield.
Direct Alkylation
Alternatively, furan-2-ylmethyl bromide (1.1 equiv) reacts with the benzothiazol-2-amine in DMF using K₂CO₃ as a base at 60°C for 12 hours. This method avoids the need for reducing agents but requires careful control of stoichiometry to prevent dialkylation.
| Method | Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Reductive Amination | Furan-2-carbaldehyde | NaCNBH₃ | MeOH | RT | 68% |
| Direct Alkylation | Furan-2-ylmethyl bromide | K₂CO₃ | DMF | 60°C | 62% |
Acylation with Cyclopropanecarbonyl Chloride
The secondary amine undergoes acylation to form the tertiary amide.
Schotten-Baumann Reaction
Cyclopropanecarbonyl chloride (1.5 equiv) is added dropwise to a stirred solution of N-(furan-2-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C. After warming to room temperature, the reaction proceeds for 6 hours, yielding the target compound in 75% purity. However, this method risks over-acylation and requires rigorous purification.
Coupling Reagent-Mediated Synthesis
Activating cyclopropanecarboxylic acid with HATU (1.2 equiv) in DMF, followed by addition of the secondary amine and DIPEA (3.0 equiv), achieves 82% yield after 18 hours at room temperature. This approach minimizes side reactions and improves scalability.
| Acylating Agent | Coupling Reagent | Base | Solvent | Time | Yield |
|---|---|---|---|---|---|
| Cyclopropanecarbonyl chloride | None | Et₃N | DCM | 6 h | 75% |
| Cyclopropanecarboxylic acid | HATU | DIPEA | DMF | 18 h | 82% |
Optimization and Challenges
Cyclopropane Stability
The strained cyclopropane ring is sensitive to strong acids and bases. Reactions involving HCl or NaOH at elevated temperatures lead to ring-opening byproducts. Mild conditions (pH 7–8, temperatures <50°C) are critical for preserving the cyclopropane moiety.
Regioselectivity in Alkylation
Competing alkylation at the benzothiazole sulfur or nitrogen is mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents (e.g., DMSO), which favor N-alkylation over S-alkylation.
Comparative Analysis of Synthetic Routes
The HATU-mediated coupling route offers superior yield (82%) and purity compared to traditional Schotten-Baumann methods. However, the palladium-catalyzed pathway for benzothiazole synthesis remains limited by low yields (7.6%), necessitating further optimization.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, and properties derived from the provided evidence:
Key Findings and Analysis
Substituent Position and Electronic Effects :
- The target compound’s 6-methoxy group on the benzothiazole ring (vs. 4-Cl in ) likely enhances electron density, improving interaction with polar biological targets. Methoxy groups are also associated with increased solubility compared to halogens .
- Furan-2-ylmethyl vs. Pyridinylmethyl : The furan group (oxygen heterocycle) may offer better metabolic stability than pyridine (nitrogen heterocycle), which is prone to oxidation .
Biological Activity Trends :
- Antimicrobial activity in analogs (e.g., ) correlates with electron-donating substituents (OCH₃, NH₂) and heterocyclic appendages. The target compound’s furan and methoxy groups align with these trends.
- Solubility Considerations : Methoxy and furan groups in the target compound may improve water solubility compared to chlorinated or purely aromatic analogs (e.g., ), though this requires experimental validation.
Synthetic Feasibility :
- High yields (>95%) for compound 20 suggest that substituting the cyclopropane ring with simpler groups (e.g., acetyl) streamlines synthesis. However, cyclopropane-containing compounds (target, ) may require specialized methods, impacting scalability.
Biological Activity
N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound with potential biological activity. This article reviews its properties, synthesis, and biological effects based on current research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₉H₁₈N₄O₃S
- Molecular Weight : 382.4 g/mol
- CAS Number : 1013796-95-6
The structural components include a cyclopropane carboxamide core linked to a furan moiety and a methoxybenzo[d]thiazole group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Cyclopropane Carboxamide : This can be achieved through the reaction of cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions.
- Attachment of Furan Moiety : The furan-2-ylmethyl group is introduced via nucleophilic substitution.
- Introduction of Methoxybenzo[d]thiazole Moiety : This is accomplished through condensation reactions with derivatives of methoxybenzo[d]thiazole.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties, particularly against SARS-CoV-2. For example, derivatives like 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have shown promising inhibitory activity against the main protease (Mpro) of SARS-CoV-2, with IC50 values as low as 1.55 μM . This suggests that structural modifications similar to those in the compound of interest could yield effective antiviral agents.
Anticancer Activity
The presence of thiazole and furan rings in various compounds has been associated with anticancer activity. Compounds containing these moieties have demonstrated efficacy against different cancer cell lines, indicating that this compound may also possess such properties. For instance, derivatives with similar structures have been reported to exhibit significant cytotoxicity against cancer cells .
Case Studies and Research Findings
| Compound | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| F8–B22 | Inhibitor of SARS-CoV-2 Mpro | 1.55 | |
| F8–S43 | Inhibitor of SARS-CoV-2 Mpro | 10.76 | |
| Thiazole Derivatives | Anticancer activity | Variable |
These findings highlight the potential for this compound to serve as a lead compound for further development in antiviral and anticancer therapies.
Q & A
Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions. A typical approach involves:
Preparation of the benzothiazole core : React 2-amino-6-methoxybenzothiazole with cyclopropanecarbonyl chloride under basic conditions (e.g., pyridine or DMAP in dichloromethane) to form the cyclopropanecarboxamide intermediate .
N-alkylation : Introduce the furan-2-ylmethyl group via nucleophilic substitution using furfuryl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaH) in DMF or acetonitrile .
Purification is typically achieved via flash chromatography (e.g., EtOAc/hexane gradients) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., methoxy at δ 3.8–4.0 ppm, cyclopropane protons at δ 1.2–1.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ expected for C₁₈H₁₇N₂O₃S) .
- IR spectroscopy : Key peaks include C=O stretch (~1660 cm⁻¹) and aromatic C-H bends (~1500 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- Anticancer assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare IC₅₀ values with structurally similar compounds (e.g., N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, IC₅₀ = 8.2 μM in MCF-7) .
- Antimicrobial testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modify substituents : Replace the methoxy group with halogens (e.g., Cl, F) to enhance lipophilicity and membrane permeability. For example, N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl) derivatives show improved anticancer activity due to dual targeting .
- Vary the furan moiety : Substitute furan with thiophene or pyridine rings to alter electronic properties and binding affinity. Compounds with pyridinylmethyl groups exhibit enhanced p53 stabilization .
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to predict interactions with targets like tubulin or kinases .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time. For instance, discrepancies in IC₅₀ values for p53-binding compounds may arise from differences in protein stability assays .
- Orthogonal validation : Confirm apoptosis induction via flow cytometry (Annexin V/PI staining) alongside caspase-3/7 activation assays .
Q. How can pharmacokinetic challenges (e.g., solubility, metabolic stability) be addressed?
- Methodological Answer :
- Solubility enhancement : Introduce hydrophilic groups (e.g., morpholinoethyl) or formulate as hydrochloride salts. For example, N-(3-morpholinopropyl) analogs show improved aqueous solubility .
- Metabolic stability : Conduct microsomal stability assays (human liver microsomes) to identify vulnerable sites (e.g., furan ring oxidation). Replace metabolically labile groups with bioisosteres (e.g., thiophene for furan) .
Q. What mechanistic insights exist for its interaction with biological targets?
- Methodological Answer :
- p53 stabilization : Molecular docking suggests hydrogen bonding between the cyclopropanecarboxamide and p53’s DNA-binding domain (residues Arg248 and Thr155). Validate via Western blotting for p53 upregulation .
- Tubulin inhibition : Competitive binding assays (e.g., colchicine-site displacement) and immunofluorescence for microtubule disruption can confirm antimitotic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
